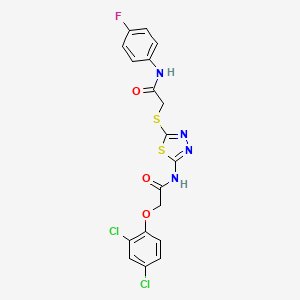2-(2,4-dichlorophenoxy)-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
CAS No.: 392297-41-5
Cat. No.: VC5544166
Molecular Formula: C18H13Cl2FN4O3S2
Molecular Weight: 487.35
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 392297-41-5 |
|---|---|
| Molecular Formula | C18H13Cl2FN4O3S2 |
| Molecular Weight | 487.35 |
| IUPAC Name | 2-(2,4-dichlorophenoxy)-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |
| Standard InChI | InChI=1S/C18H13Cl2FN4O3S2/c19-10-1-6-14(13(20)7-10)28-8-15(26)23-17-24-25-18(30-17)29-9-16(27)22-12-4-2-11(21)3-5-12/h1-7H,8-9H2,(H,22,27)(H,23,24,26) |
| Standard InChI Key | ZZVOIECNSVINFF-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)F |
Introduction
Chemical Structure and Properties
Molecular Structure
The molecular architecture of 2-(2,4-dichlorophenoxy)-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide integrates three critical functional groups:
-
2,4-Dichlorophenoxy moiety: A benzene ring substituted with chlorine atoms at positions 2 and 4, linked via an ether bond to the acetamide backbone.
-
1,3,4-Thiadiazole core: A five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom, known for enhancing metabolic stability and bioactivity .
-
4-Fluorophenylaminoacetamide side chain: A thioether-linked substituent featuring a fluorinated phenyl group and a carbonyl group, contributing to target specificity .
Table 1: Key Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₄Cl₂FN₅O₃S₂ | |
| Molecular Weight (g/mol) | 528.4 | |
| Density | 1.62 g/cm³ (predicted) | – |
| Solubility | Organic solvents (e.g., acetone, DMSO) |
The compound’s stereoelectronic profile, including electron-withdrawing chlorine and fluorine atoms, enhances its interaction with biological targets such as enzymes and receptors .
Physicochemical Properties
The compound exhibits limited aqueous solubility due to its hydrophobic aromatic and heterocyclic components but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) . Thermal stability analyses suggest decomposition above 250°C, consistent with thiadiazole derivatives . Spectroscopic data (e.g., NMR, IR) confirm the presence of characteristic functional groups, including N-H stretches (3300 cm⁻¹) and C=O vibrations (1680 cm⁻¹).
Synthesis and Manufacturing
Conventional Synthesis
The traditional synthesis involves a multi-step sequence:
-
Formation of 2-chloroacetamide: Reacting 2,4-dichlorophenol with chloroacetyl chloride in anhydrous acetone yields 2-(2,4-dichlorophenoxy)acetyl chloride, which is subsequently aminated .
-
Thiadiazole ring construction: Cyclocondensation of thiosemicarbazide with carboxylic acid derivatives forms the 1,3,4-thiadiazole core, followed by sulfur alkylation with 2-((4-fluorophenyl)amino)-2-oxoethyl bromide.
-
Purification: Column chromatography or recrystallization from ethanol achieves >95% purity.
Table 2: Conventional Synthesis Parameters
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Chloroacetyl chloride, acetone | 0°C, 4 h | 78 |
| 2 | Thiosemicarbazide, H₂SO₄ | Reflux, 8 h | 65 |
| 3 | NaHCO₃, ethanol | Room temperature, 2 h | 82 |
Microwave-Assisted Synthesis
Biological Activity and Mechanism of Action
Anticancer Activity
The compound demonstrates potent cytotoxicity against multiple cancer cell lines, including glioblastoma (IC₅₀ = 1.2 μM) and colon adenocarcinoma (IC₅₀ = 2.4 μM) . Mechanistic studies reveal:
-
Apoptosis induction: Upregulation of caspase-3/7 activity and PARP cleavage.
-
Cell cycle arrest: G2/M phase blockade via inhibition of CDK1/cyclin B1 .
-
ROS generation: Elevated reactive oxygen species (ROS) levels disrupt mitochondrial membrane potential .
Table 3: Anticancer Activity Across Cell Lines
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| Glioblastoma | 1.2 | Caspase-3 activation |
| Colon Adenocarcinoma | 2.4 | ROS-mediated apoptosis |
| Lung Carcinoma | 3.1 | CDK1 inhibition |
Antimicrobial Properties
Preliminary assays indicate broad-spectrum antimicrobial activity:
-
Bacterial inhibition: MIC = 8 μg/mL against Staphylococcus aureus .
-
Antifungal effects: 70% growth inhibition of Candida albicans at 16 μg/mL .
The thiadiazole core disrupts microbial cell wall synthesis by binding to penicillin-binding proteins (PBPs) .
Applications in Medicinal Chemistry
This compound’s dual anticancer and antimicrobial efficacy positions it as a versatile scaffold for drug development. Current applications include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume